Sym-homospermidine

Description

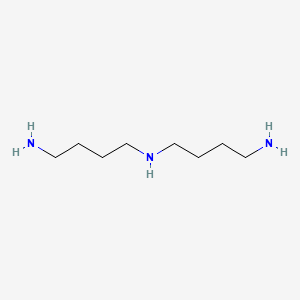

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-aminobutyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODZHRGDSPLRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196098 | |

| Record name | Sym-homospermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-76-3 | |

| Record name | N1-(4-Aminobutyl)-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sym-homospermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sym-homospermidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYM-HOMOSPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ25X1H4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Diaminodibutylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure, Biosynthesis, and Function of sym-Homospermidine for Drug Development Professionals

Introduction

The polyamines—a class of aliphatic cations ubiquitous across all domains of life—are fundamental to a vast array of cellular processes, including cell growth, proliferation, and differentiation. While the roles of common polyamines like putrescine, spermidine, and spermine are well-documented, a fascinating and less-ubiquitous member of this family, symmetrical (sym)-homospermidine, presents unique biochemical features and therapeutic potential. This symmetrical triamine, distinguished by its unique structure, is not a universal metabolite but plays critical roles in specific biological niches, from plant secondary metabolism to the survival of pathogenic protozoa.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sym-homospermidine. We will dissect its molecular architecture, explore its diverse biosynthetic pathways, elucidate its biological functions, and detail key experimental methodologies for its study. The narrative is designed to bridge foundational chemistry with actionable insights, particularly highlighting its emerging status as a novel therapeutic target.

Part 1: The Molecular Architecture of this compound

A thorough understanding of a molecule's function begins with its structure. This compound is an analog of spermidine, but with a distinct and telling symmetry.

Chemical Identity

The fundamental properties of this compound are summarized below. Its molecular formula, C8H21N3, confirms it as a triamine with an eight-carbon backbone.[1][2]

| Property | Value |

| IUPAC Name | N'-(4-aminobutyl)butane-1,4-diamine[2] |

| Synonyms | This compound; 4,4'-Diaminodibutylamine |

| Molecular Formula | C8H21N3[1][2] |

| Molecular Weight | 159.27 g/mol [1][2] |

| CAS Number | 4427-76-3[2] |

| Chemical Class | Polyamine; Triamine[2] |

Structural Elucidation

The chemical structure of this compound is NH₂(CH₂)₄NH(CH₂)₄NH₂.[3][4] The prefix "sym" denotes its symmetrical nature: a central secondary amine is flanked by two identical aminobutyl groups. This contrasts with its common isomer, spermidine, which has an aminopropyl and an aminobutyl group attached to its central nitrogen. This symmetry is the direct result of its primary biosynthetic pathway, which involves the condensation of two identical precursor molecules (putrescine).

At physiological pH, the three amino groups are protonated, rendering this compound a polycation. This charge is central to its biological function, enabling interactions with anionic macromolecules such as DNA, RNA, and acidic proteins.

Part 2: Diverse Biosynthetic Pathways

Unlike the highly conserved pathways for spermidine and spermine synthesis, the production of this compound varies significantly across different organisms, presenting unique opportunities for targeted therapeutic intervention.

The Canonical Pathway: Homospermidine Synthase (HSS)

In many plants and bacteria, this compound is synthesized by the enzyme homospermidine synthase (HSS; EC 2.5.1.44).[5][6] This enzyme is mechanistically fascinating as it catalyzes a complex, three-step reaction using the diamine putrescine as its sole substrate.

The self-validating logic of this pathway is its efficiency; it generates a triamine from a single, abundant diamine precursor. The choice of NAD⁺ as a cofactor is critical, as it acts as a recyclable hydride acceptor and donor within the same active site, obviating the need for an external reductase.

Experimental Insight: The enzyme is characterized as a thiol enzyme, meaning its activity is dependent on a reduced cysteine residue in the active site.[5] Therefore, experimental buffers for HSS assays should always include a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to protect the enzyme from oxidative inactivation.

The HSS-catalyzed reaction proceeds as follows:

-

Oxidative Deamination: The first molecule of putrescine is oxidized in an NAD⁺-dependent manner to form an aldehyde intermediate, γ-aminobutyraldehyde, with the concomitant reduction of NAD⁺ to NADH.[3][4]

-

Schiff Base Formation: The aldehyde intermediate condenses with the primary amino group of a second putrescine molecule to form a protonated Schiff base.[3]

-

Reduction: The Schiff base is subsequently reduced by the NADH generated in the first step, yielding this compound and regenerating NAD⁺.[3][4]

In some plant species, particularly those that produce pyrrolizidine alkaloids, HSS exhibits a different substrate preference, utilizing spermidine as the aminobutyl donor and putrescine as the acceptor.[7][8] This highlights the evolutionary adaptability of the HSS enzyme.

Caption: Biosynthetic pathways catalyzed by Homospermidine Synthase (HSS).

An Alternate Route in Extremophiles

A distinct pathway for this compound synthesis has been identified in the extreme thermophile Thermus thermophilus.[9] This route underscores the metabolic diversity that can arise to produce the same end-product. It involves two enzymes and begins with agmatine, the decarboxylated product of arginine.

-

Deoxyhypusine Synthase (DHS) Homolog: The first enzyme, homologous to DHS, catalyzes the NAD⁺-dependent condensation of two agmatine molecules to form N¹, N¹¹-bis(amidino)-sym-homospermidine.[9]

-

Aminopropylagmatinase (SpeB): This second enzyme hydrolyzes the intermediate, releasing two molecules of urea to yield this compound.[9]

This pathway is significant because it bypasses putrescine entirely, sourcing its backbone from arginine via agmatine.

Evolutionary Origins: A Link to a Core Eukaryotic Process

Intriguingly, HSS is evolutionarily derived from deoxyhypusine synthase (DHS).[8] DHS is a highly conserved enzyme in eukaryotes and archaea that catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a critical protein for cell viability. Both enzymes use an aminobutyl moiety from spermidine in an NAD⁺-dependent reaction.[8] This evolutionary link suggests that HSS arose from a gene duplication of DHS, followed by neofunctionalization to create a new secondary metabolic pathway in certain lineages.

Part 3: Biological Significance and Therapeutic Relevance

The sporadic distribution of this compound points to specialized biological roles, making its biosynthetic machinery an attractive target for selective inhibition.

A Keystone Precursor in Plant Defense

In many plants, this compound is the first committed intermediate in the biosynthesis of pyrrolizidine alkaloids (PAs).[7][8][9] PAs are a large class of toxic secondary metabolites that serve as a chemical defense against herbivores. The synthesis of homospermidine by HSS represents the critical branch point from primary polyamine metabolism into this specialized defensive pathway. Targeting HSS could, therefore, be a strategy for modulating the production of these agriculturally and medically important compounds.

A Novel Drug Target in Plasmodium falciparum

The discovery of this compound in the malaria parasite Plasmodium falciparum represents a significant breakthrough for drug development.[10] The parasite's polyamine metabolism is essential for its proliferation, and it possesses pathways that are distinct from its human host.

The presence of this compound suggests the activity of a parasite-specific HSS.[10] Because humans lack the genetic machinery to synthesize this compound, the parasite's HSS presents an ideal target for selective inhibition. A drug that specifically blocks this enzyme would disrupt the parasite's polyamine pool, arresting its growth with potentially minimal side effects on the human host. Studies have shown that inhibitors of related polyamine biosynthetic enzymes can decrease parasitemia in vitro, validating this pathway as a viable antimalarial target.[10]

Caption: Targeting the unique HSS pathway in P. falciparum for drug development.

Part 4: Methodologies for the Scientist

Studying this compound requires robust protocols for its synthesis, extraction, and quantification.

Protocol: In Vitro Assay of Homospermidine Synthase (HSS) Activity

This protocol is adapted from methodologies used for HSS from plant sources and provides a self-validating system to measure enzyme activity.[5]

Objective: To quantify the NAD⁺-dependent conversion of putrescine to this compound.

Materials:

-

Enzyme Source: Purified or partially purified HSS from plant seedlings (e.g., Lathyrus sativus) or a recombinant source.[5]

-

Substrate: Putrescine dihydrochloride.

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺).

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 5 mM Dithiothreitol (DTT).

-

Quenching Solution: 1 M Perchloric acid (PCA).

-

Detection Method: HPLC system with post-column derivatization (e.g., o-phthalaldehyde, OPA) for amine detection, or use of ¹⁴C-labeled putrescine and scintillation counting.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare the HSS enzyme extract in a suitable buffer, ensuring it is kept on ice. The inclusion of a thiol reagent like DTT is crucial for maintaining enzymatic activity.[5]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 100 µL final volume).

-

70 µL Assay Buffer (100 mM Tris-HCl, pH 8.5, 5 mM DTT).

-

10 µL Putrescine solution (to a final concentration of 3-5 mM). The Km for putrescine is reported to be around 3.0 mM.[5]

-

10 µL NAD⁺ solution (to a final concentration of 1-2 mM).

-

-

Initiate Reaction: Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 10 µL of the enzyme preparation.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 1 M PCA. This denatures the enzyme and precipitates proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant contains the polyamines.

-

Quantification: Analyze the supernatant for the presence of this compound using a calibrated HPLC system. The amount of product formed over time is used to calculate the enzyme's specific activity.

Causality and Self-Validation:

-

Negative Controls: A "no enzyme" control and a "no substrate" control must be run in parallel. These are essential to confirm that product formation is dependent on both the enzyme and the substrate.

-

Cofactor Dependence: A "no NAD⁺" control will validate the absolute requirement of this cofactor for the reaction.

-

Linearity: Time-course and enzyme-concentration experiments should be performed to ensure the assay is conducted under conditions of linearity.

Data Summary: Kinetic Properties of HSS

The kinetic parameters of HSS can vary depending on the source organism and the specific reaction it catalyzes.

| Enzyme Source | Substrate(s) | Kₘ | Reference |

| Lathyrus sativus | Putrescine | 3.0 mM | [5] |

| Senecio vulgaris | Putrescine | 21 µM | [7] |

| Senecio vulgaris | Decarboxylated SAM | 4 µM | [7] |

Conclusion

This compound stands out from its more common polyamine cousins due to its symmetrical structure, specialized biological roles, and diverse biosynthetic origins. While it functions as a key intermediate in the production of defensive alkaloids in plants, its discovery in the malaria parasite P. falciparum has elevated its importance in the field of drug development. The absence of a homologous biosynthetic pathway in humans makes its key enzyme, homospermidine synthase, a highly promising and selective target for novel antimalarial therapies. The methodologies detailed herein provide a framework for researchers to further explore the biochemistry of this unique molecule and exploit its therapeutic potential. Continued investigation into the structure, function, and inhibition of HSS will undoubtedly pave the way for new strategies to combat infectious diseases and modulate complex metabolic pathways.

References

-

Oshima, T., Niitsu, M., & Ikegami, Y. (2023). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of General and Applied Microbiology, 69(4), 193-199. [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. [Link]

-

ResearchGate. (n.d.). Biosynthesis of sym. homospermidine. [Link]

-

Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the metabolism of this compound in sandal (Santalum albumin L.). Biochemical Journal, 128(1), 22P–23P. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61–67. [Link]

-

PubChem. (n.d.). N1-(4-Aminobutyl)-1,4-butanediamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Homospermidine synthase. [Link]

-

Böttcher, F., Adolph, R. D., & Hartmann, T. (1993). Biosynthesis of Spermidine, a Direct Precursor of Pyrrolizidine Alkaloids in Root Cultures of Senecio Vulgaris L. Phytochemistry, 32(3), 679-689. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61-67. [Link]

-

PubChem. (n.d.). N(1)-acetyl-sym-homospermidine. National Center for Biotechnology Information. [Link]

-

Tabor, C. W., Tabor, H., & Hafner, E. W. (1983). Structural specificity of the triamines this compound and aminopropylcadaverine in stimulating growth of spermidine auxotrophs of Escherichia coli. Biochemical and Biophysical Research Communications, 117(2), 616–622. [Link]

-

Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]

-

Li, Y., et al. (2023). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Enzyme and Microbial Technology, 167, 110245. [Link]

-

Wu, H., et al. (2007). Structure and Mechanism of Spermidine Synthases. Biochemistry, 46(28), 8331–8339. [Link]

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(25), 14777–14782. [Link]

-

Haider, N., et al. (2005). Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum. Parasitology Research, 96(1), 13-19. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. N1-(4-Aminobutyl)-1,4-butanediamine | C8H21N3 | CID 368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Effect of drugs inhibiting spermidine biosynthesis and metabolism on the in vitro development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of sym-Homospermidine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of sym-homospermidine, a fascinating and functionally significant polyamine. From its initial discovery to its widespread natural occurrence and diverse biosynthetic pathways, this document offers an in-depth exploration for researchers, scientists, and professionals engaged in drug development. The content herein is structured to provide not only foundational knowledge but also actionable experimental insights and protocols.

Introduction: The Significance of this compound in the Polyamine Landscape

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and the regulation of gene expression.[1][2] While spermidine and spermine are the most well-known polyamines in eukaryotes, the bacterial and plant kingdoms exhibit a greater diversity of these structures. Among these, this compound, a symmetrical triamine, has emerged as a molecule of considerable interest due to its unique distribution and important physiological roles. This guide delves into the core aspects of this compound, providing a foundational understanding for its further investigation and potential therapeutic applications.

Part 1: The Discovery of a Novel Polyamine

The journey of this compound's discovery began with investigations into the unique biochemical composition of certain plants. Initial studies on the sandal tree (Santalum album L.) led to the isolation and characterization of a novel polyamine in 1971 by Kuttan, Radhakrishnan, Spande, and Witkop.[3][4][5] Using techniques such as ion-exchange chromatography and thin-layer chromatography, they identified a compound with the structure NH₂(CH₂)₄NH(CH₂)₄NH₂, which they named this compound due to its symmetrical nature and its composition of two putrescine (1,4-diaminobutane) moieties.[3][4] Subsequent research confirmed its presence in other organisms and began to unravel its metabolic origins.[6][7]

Part 2: Natural Abundance: Where to Find this compound

This compound is not universally distributed but is found in a diverse range of organisms, often as a major polyamine. Its presence is particularly notable in specific groups of bacteria and plants.

Bacterial Sources

The distribution of this compound is widespread among various bacterial phyla, with a significant presence in nitrogen-fixing bacteria.[8][9] It is a major polyamine in many species of Azospirillum, Agromonas, Beijerinckia, Bradyrhizobium, Rhizobium, and Xanthobacter.[9] Additionally, it is found in some photosynthetic bacteria like Rhodopseudomonas viridis and the sulfur-oxidizing Thiobacillus denitrificans.[9] The strong correlation between the presence of this compound and the ability to fix atmospheric nitrogen suggests a crucial role in this fundamental biological process.[8]

Plant Sources

In the plant kingdom, this compound is notably present in certain plant families. The sandal tree (Santalum album) remains a prominent source.[3][5][7] It is also found in other members of the Santalaceae family.[10] Furthermore, this compound is a key precursor in the biosynthesis of pyrrolizidine alkaloids, a class of defensive secondary metabolites found in various plant species, such as those belonging to the genera Senecio and Eupatorium.[11][12][13]

Other Natural Occurrences

Beyond bacteria and plants, this compound has been identified in other organisms, including certain algae and ferns, particularly those in symbiotic relationships with nitrogen-fixing cyanobacteria, such as Azolla species.[9] Its presence has also been reported in the slime mold Physarum.

Table 1: Selected Natural Sources of this compound

| Kingdom/Domain | Phylum/Division | Genus/Species | Significance |

| Bacteria | Proteobacteria | Rhizobium, Bradyrhizobium | Major polyamine, role in nitrogen fixation |

| Bacteria | Proteobacteria | Rhodopseudomonas viridis | Photosynthetic bacterium |

| Bacteria | Cyanobacteria | Nitrogen-fixing species | Strong correlation with nitrogen fixation |

| Plantae | Santalales | Santalum album (Sandalwood) | Site of initial discovery |

| Plantae | Asterales | Senecio vernalis | Precursor for pyrrolizidine alkaloids |

| Plantae | Asterales | Eupatorium cannabinum | Precursor for pyrrolizidine alkaloids |

| Plantae | Polypodiopsida | Azolla species | Symbiosis with nitrogen-fixing cyanobacteria |

| Protista | Amoebozoa | Physarum | Slime mold |

Part 3: The Biosynthesis of this compound: Two Distinct Pathways

The biosynthesis of this compound is a fascinating example of convergent evolution, with at least two distinct enzymatic pathways identified in different organisms.

The Homospermidine Synthase (HSS) Pathway

The most well-characterized pathway involves the enzyme homospermidine synthase (HSS) (EC 2.5.1.44).[14] This enzyme catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form this compound, with the release of ammonia.[6][15]

The reaction proceeds in a three-step mechanism catalyzed by a single enzyme:

-

Oxidative deamination: One molecule of putrescine is oxidized to γ-aminobutyraldehyde, with the concomitant reduction of NAD⁺ to NADH.[3]

-

Schiff base formation: The γ-aminobutyraldehyde intermediate forms a Schiff base with a second molecule of putrescine.[3][8]

-

Reduction: The Schiff base is then reduced to this compound, with the oxidation of the enzyme-bound NADH back to NAD⁺.[3][8]

Interestingly, in some plants that produce pyrrolizidine alkaloids, HSS can also utilize spermidine as a substrate in the presence of putrescine. In this variation, the aminobutyl moiety of spermidine is transferred to putrescine, releasing 1,3-diaminopropane.[12][15]

Caption: Proposed biosynthetic pathway of this compound via a DHS-like enzyme.

Part 4: Experimental Protocols for the Researcher

This section provides detailed methodologies for the isolation, purification, and synthesis of this compound, designed to be a practical guide for laboratory work.

Isolation and Purification of this compound from Santalum album

This protocol is adapted from the methodologies described in the initial discovery and subsequent studies of this compound from sandalwood. [3][7] Step-by-Step Methodology:

-

Extraction:

-

Homogenize fresh leaves of Santalum album in 5% (w/v) trichloroacetic acid (TCA) at 4°C.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to precipitate proteins and cellular debris.

-

Collect the supernatant containing the polyamines.

-

-

Removal of TCA and Lipids:

-

Extract the supernatant with an equal volume of diethyl ether three times to remove TCA and lipids. The aqueous phase contains the polyamines.

-

-

Cation-Exchange Chromatography:

-

Apply the aqueous extract to a Dowex 50W-X8 (H⁺ form) column.

-

Wash the column extensively with distilled water to remove neutral and anionic compounds.

-

Elute the polyamines with a gradient of HCl (e.g., 1 M to 6 M).

-

Collect fractions and monitor for the presence of polyamines using thin-layer chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC) for Monitoring:

-

Spot the fractions onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol:ammonia (2:2:1, v/v/v).

-

Visualize the polyamines by spraying with a 0.2% (w/v) ninhydrin solution in acetone and heating at 100°C for 5 minutes. Polyamines will appear as purple spots.

-

-

Further Purification by Preparative TLC or HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

For final purification, use preparative TLC with the same solvent system or reversed-phase high-performance liquid chromatography (HPLC) with a suitable ion-pairing agent.

-

-

Characterization:

-

Confirm the identity of the purified this compound by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Chemical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related polyamines and their derivatives. [16][17][18][19][20]It involves the protection of amino groups, alkylation, and subsequent deprotection.

Step-by-Step Methodology:

-

Protection of Putrescine:

-

React putrescine (1,4-diaminobutane) with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to obtain mono-Boc-protected putrescine. This reaction is typically carried out in a solvent like dichloromethane (DCM) or a mixture of dioxane and water in the presence of a base (e.g., triethylamine or NaOH).

-

-

Alkylation:

-

React the mono-Boc-putrescine with a suitable four-carbon electrophile that can be converted to an amino group, such as 4-bromobutyronitrile. This reaction is performed in an appropriate solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate) to facilitate the N-alkylation.

-

-

Reduction of the Nitrile:

-

Reduce the nitrile group of the alkylated product to a primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent or by catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium catalyst).

-

-

Protection of the Newly Formed Amino Group:

-

Protect the newly formed primary amino group with a Boc group by reacting the compound with Boc₂O. This results in a di-Boc-protected this compound.

-

-

Deprotection:

-

Remove the Boc protecting groups by treating the di-Boc-protected this compound with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

-

-

Purification:

-

Purify the final product, this compound, by crystallization of its salt (e.g., hydrochloride salt) or by column chromatography.

-

Purification of Homospermidine Synthase (HSS) from Senecio vernalis

This protocol is based on the purification procedure described by Ober and Hartmann. [13][21] Step-by-Step Methodology:

-

Crude Extract Preparation:

-

Harvest root cultures of Senecio vernalis and freeze-dry the material.

-

Homogenize the lyophilized tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and 1 mM EDTA).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to obtain a clear crude extract.

-

-

Ammonium Sulfate Precipitation:

-

Perform a fractional precipitation of the crude extract with ammonium sulfate. HSS typically precipitates between 30% and 60% saturation.

-

Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.

-

-

Ion-Exchange Chromatography:

-

Apply the redissolved protein fraction to a DEAE-Sepharose column.

-

Elute the proteins with a linear gradient of NaCl.

-

Assay the fractions for HSS activity.

-

-

Hydrophobic Interaction Chromatography:

-

Pool the active fractions and apply them to a Phenyl-Sepharose column.

-

Elute the proteins with a decreasing gradient of ammonium sulfate.

-

-

Affinity Chromatography:

-

Further purify the active fractions on a spermidine-agarose affinity column.

-

Elute the bound HSS with a high concentration of spermidine or a change in pH.

-

-

Gel Filtration Chromatography:

-

As a final polishing step, apply the purified HSS to a gel filtration column (e.g., Superdex 200) to separate it based on size and to determine its native molecular weight.

-

-

Purity Assessment:

-

Analyze the purity of the enzyme at each step using SDS-PAGE.

-

Part 5: Physiological Roles and Drug Development Implications

The unique distribution and biosynthetic pathways of this compound point to specialized physiological roles and offer opportunities for targeted drug development.

Role in Nitrogen Fixation and Biofilm Formation

As previously mentioned, there is a strong correlation between the presence of this compound and nitrogen fixation in cyanobacteria and symbiotic bacteria. [8]While the precise molecular mechanism is still under investigation, it is hypothesized that this compound may play a role in protecting the nitrogenase enzyme complex from oxygen damage or in regulating the expression of genes involved in nitrogen fixation.

In the context of bacterial communities, polyamines are known to be involved in biofilm formation. While spermidine is a key player in E. coli biofilm formation, the role of this compound in other bacteria is an active area of research. [21]Its presence in many pathogenic and environmental bacteria suggests it could be a target for anti-biofilm strategies.

This compound as a Potential Drug Target

The biosynthetic pathway of this compound, particularly the HSS enzyme, presents a promising target for the development of novel antimicrobial agents. [22]Since HSS is found in many pathogenic bacteria but is absent in humans, inhibitors of this enzyme could be highly selective with minimal off-target effects. The development of potent and specific HSS inhibitors could lead to new treatments for infections caused by bacteria that rely on this compound for their growth and virulence.

This compound in Drug Discovery and as a Biomarker

The unique structure of this compound can be used as a scaffold for the synthesis of novel therapeutic agents. Its polycationic nature allows for interactions with nucleic acids and proteins, making it a suitable backbone for designing molecules that can modulate specific biological processes. [18][19] Furthermore, alterations in polyamine metabolism have been linked to various diseases, including cancer and neurological disorders. [2][23][24]While research has primarily focused on spermidine and spermine, the potential of this compound and its metabolites as disease biomarkers is an unexplored but promising area. [2][23]

Conclusion

This compound, once a chemical curiosity found in sandalwood, is now recognized as a vital polyamine with diverse roles in the microbial and plant worlds. Its unique biosynthesis and distribution make it a fascinating subject for fundamental research and a promising area for applied science, particularly in the development of new antimicrobial drugs. This guide provides a solid foundation for researchers and drug development professionals to delve into the world of this compound, from understanding its origins to harnessing its potential for therapeutic innovation.

References

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]

-

Oshima, T., & Niitsuma, T. (2023). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of the Agricultural Chemical Society of Japan, 97(8), 499-506. [Link]

-

Shaw, F. L., Elliott, M., Kinch, L. N., Fu, H., Grishin, N. V., & Phillips, M. A. (2010). Many Paths to Homospermidine Synthesis: Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. Journal of Biological Chemistry, 285(19), 14711–14723. [Link]

-

Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]

-

Ober, D., Tholl, D., Martin, W., & Hartmann, T. (1996). Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis. European Journal of Biochemistry, 240(2), 489-495. [Link]

-

Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]

-

Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]

-

Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: Putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]

-

Byers, T. L., Ganem, B., & Pegg, A. E. (1999). Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors. Bioorganic & medicinal chemistry letters, 9(12), 1709–1714. [Link]

-

Khomutov, A. R., Zavalova, L. L., Sirazhetdinova, V. M., Khomutov, M. A., & Shvetsov, Y. S. (2018). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules (Basel, Switzerland), 23(10), 2588. [Link]

-

Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). The Biochemical journal, 127(1), 61–67. [Link]

-

Lee, J., Lee, S. H., & Kim, S. H. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science Advances, 9(43), eadj6982. [Link]

-

Lee, J., Lee, S. H., & Kim, S. H. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science Advances, 9(43), eadj6982. [Link]

-

Novitskaya, A., Cheprasova, G., & Mironov, M. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6579. [Link]

-

Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461-464. [Link]

-

Saiki, R., et al. (2020). A metabolic profile of polyamines in parkinson disease: A promising biomarker. Annals of Neurology, 88(4), 737-748. [Link]

-

Kuttan, R., Radhakrishnan, A. N., Spande, T., & Witkop, B. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361–365. [Link]

-

An, C., et al. (2020). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. The Plant Cell, 32(12), 3889-3907. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(1), 61-67. [Link]

-

Reddy, V. R., et al. (1996). Synthesis and evaluation of novel spermidine derivatives as targeted cancer chemotherapeutic agents. Journal of medicinal chemistry, 39(9), 1836–1842. [Link]

-

Jayaprakash, D. (2011). Synthesis of Spermidine using Solidphase Synthetic Strategy. Oriental Journal of Chemistry, 27(4), 1473-1478. [Link]

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences of the United States of America, 96(26), 14777–14782. [Link]

-

Adu-Amankwaah, J., et al. (2021). Polyamine biomarkers as indicators of human disease. Expert review of molecular diagnostics, 21(3), 323–333. [Link]

-

Wikipedia contributors. (2023). Homospermidine synthase. Wikipedia. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the metabolism of this compound in sandal (Santalum albumin L.). The Biochemical journal, 128(1), 22P–23P. [Link]

-

Krysenko, S., & Wohlleben, W. (2025). Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Actinobacterial Infectious Diseases. Preprints.org. [Link]

-

Perelman School of Medicine at the University of Pennsylvania. (2017, August 8). New biomarker found for group of rare metabolic diseases. ScienceDaily. [Link]

Sources

- 1. A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a naturally occurring polyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism of this compound in sandal (Santalum albumin L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Many Paths to Homospermidine Synthesis♦: Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Synthesis of spermidine and norspermidine dimers as high affinity polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications | MDPI [mdpi.com]

- 19. Synthesis and evaluation of novel spermidine derivatives as targeted cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Spermidine using Solidphase Synthetic Strategy – Oriental Journal of Chemistry [orientjchem.org]

- 21. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Actinobacterial Infectious Diseases[v1] | Preprints.org [preprints.org]

- 23. Polyamine biomarkers as indicators of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sciencedaily.com [sciencedaily.com]

Sym-homospermidine biosynthesis pathway in bacteria

An In-depth Technical Guide to the Sym-homospermidine Biosynthesis Pathway in Bacteria

Authored by Gemini, Senior Application Scientist

Abstract

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes in all domains of life, including bacterial growth, biofilm formation, and stress adaptation. While eukaryotes predominantly synthesize spermidine, many bacterial species produce the structural isomer this compound as a major polyamine. The biosynthesis of this compound is not governed by a single, universal pathway; instead, bacteria have evolved multiple distinct enzymatic routes to produce this critical molecule. This technical guide provides a comprehensive overview of the known this compound biosynthesis pathways in bacteria, with a focus on the core enzymes, their catalytic mechanisms, and the evolutionary context. Furthermore, this document offers detailed, field-proven experimental methodologies for researchers and drug development professionals to investigate this pathway, from initial enzymatic characterization to in vivo functional validation. The elucidation of these bacteria-specific pathways presents significant opportunities for the development of novel antimicrobial agents targeting unique metabolic choke points.

Introduction to this compound in Bacteria

This compound, a symmetrical triamine, is a crucial polyamine found in a diverse range of bacteria, particularly within the α-Proteobacteria, where it can be the predominant polyamine.[1] Its presence is critical for normal cellular proliferation and physiological functions.[1][2] Studies have shown that while this compound is required for optimal growth in bacteria like Rhizobium leguminosarum, its function can sometimes be compensated for by structurally similar polyamines such as spermidine or sym-norspermidine, suggesting that the precise carbon backbone length or symmetry is not always critical for its general role in supporting growth.[1][3] The biosynthesis of this compound in bacteria is notable for its diversity, with at least three distinct pathways having been identified, highlighting the evolutionary adaptability of bacterial polyamine metabolism.[1][4]

The Enzymatic Pathways of this compound Synthesis

Bacteria employ several distinct enzymatic strategies for the synthesis of this compound. These pathways differ in their substrate requirements and the enzymes that catalyze the key reactions.

Pathway I: The Homospermidine Synthase (HSS) Pathway

The most extensively characterized route involves the enzyme homospermidine synthase (HSS; EC 2.5.1.44). This pathway is prevalent in α-Proteobacteria and has disseminated to other bacterial phyla, archaea, and even viruses through horizontal gene transfer.[1][2]

-

Substrates and Products: The overall reaction involves the condensation of two molecules of the diamine putrescine to form one molecule of this compound, with the release of ammonia.[5]

-

2 Putrescine → this compound + NH₃

-

-

Catalytic Mechanism: The HSS-catalyzed reaction is a sophisticated three-step process that occurs within a single enzyme active site.[1][5]

-

Oxidation: One molecule of putrescine is oxidatively deaminated in an NAD⁺-dependent manner, yielding an enzyme-bound γ-aminobutyraldehyde intermediate and NADH.

-

Schiff Base Formation: This aldehyde intermediate then forms a Schiff base with a second molecule of putrescine.

-

Reduction: The enzyme-bound NADH produced in the first step reduces the Schiff base, yielding this compound and regenerating NAD⁺ for the next catalytic cycle.[1]

-

-

Evolutionary Origin: Sequence and structural analyses have revealed that HSS evolved from carboxyspermidine dehydrogenase, an enzyme involved in an alternative pathway for spermidine biosynthesis.[1][2]

Pathway II: The Deoxyhypusine Synthase (DHS) Orthologue Pathway

Some bacteria, including certain Cyanobacteria and α-Proteobacteria, lack a recognizable HSS gene yet still produce this compound.[1] Evidence suggests these organisms utilize an alternative pathway involving orthologues of deoxyhypusine synthase (DHS).[1][2]

-

Proposed Mechanism: In plants, a DHS-derived HSS (EC 2.5.1.45) catalyzes the transfer of an aminobutyl group from spermidine to putrescine.[6][7][8] It is hypothesized that a similar mechanism exists in bacteria possessing DHS orthologues but lacking HSS.[2] The primary role of DHS in eukaryotes is the essential post-translational modification of translation initiation factor 5A (eIF5A), highlighting a fascinating case of enzyme evolution for a new metabolic function.[8]

Pathway III: The Agmatine-Based Pathway in Thermus thermophilus

A novel pathway for this compound synthesis has been discovered in the extreme thermophile Thermus thermophilus. This route is distinct as it utilizes agmatine, the decarboxylated product of arginine, as its starting substrate instead of putrescine.[4]

-

Enzymes and Mechanism: This pathway involves the sequential action of two enzymes.[4]

-

A Dhs protein first catalyzes the NAD⁺-dependent condensation of two agmatine molecules to form an intermediate, 1,9-bis(guanidino)-5-aza-nonane.

-

An SpeB protein then processes this intermediate to yield this compound.[4]

-

Caption: Overview of the three known bacterial pathways for this compound biosynthesis.

Methodologies for Pathway Investigation

A multi-faceted approach combining biochemical, genetic, and analytical techniques is required to rigorously investigate the this compound biosynthesis pathway. The protocols described below represent a self-validating system, where results from one experiment inform and are confirmed by the next.

Genetic Validation of Pathway Genes

The definitive method for confirming the in vivo function of a candidate gene is through targeted gene deletion and subsequent phenotypic analysis.

Protocol: Gene Deletion and Complementation

-

Construct Deletion Mutant:

-

Rationale: To directly test the physiological requirement of a gene (e.g., hss).

-

Method: Using standard molecular biology techniques (e.g., homologous recombination), replace the coding sequence of the target gene in the bacterial chromosome with an antibiotic resistance cassette.

-

-

Phenotypic Analysis:

-

Rationale: To observe the physiological consequence of gene loss.

-

Method: Culture the wild-type (WT) strain and the deletion mutant (e.g., Δhss) in both a rich, polyamine-containing medium and a defined, polyamine-free minimal medium. Monitor growth curves by measuring optical density (OD₆₀₀) over time. A growth defect in the minimal medium suggests the gene is essential for synthesizing a required factor, likely this compound.[9]

-

-

Chemical Rescue:

-

Rationale: To confirm that the growth defect is specifically due to the absence of the gene's product.

-

Method: Supplement the polyamine-free minimal medium with exogenous this compound (typically 10-100 µM). Restoration of the mutant's growth to wild-type levels provides strong evidence that the gene's function is to produce this polyamine.[1][3]

-

-

Genetic Complementation:

-

Rationale: To rigorously prove the gene's function and rule out polar effects or secondary mutations.

-

Method: Introduce a plasmid carrying a functional copy of the deleted gene (e.g., p-hss) into the mutant strain. The restoration of growth in minimal medium confirms the gene's specific role.[9]

-

Metabolite Profiling and Pathway Elucidation

Directly measuring the intracellular polyamine pools in the genetic strains constructed above provides unequivocal evidence of the gene's function.

Protocol: HPLC-Based Polyamine Quantification

-

Cell Culture and Harvesting: Grow WT, mutant, and complemented strains to mid-log phase in polyamine-free minimal medium. Harvest cells by centrifugation at 4°C.

-

Metabolite Extraction:

-

Rationale: To efficiently extract small, charged polyamine molecules from the cells.

-

Method: Lyse cell pellets in a cold acid, typically 5-10% trichloroacetic acid (TCA) or perchloric acid (PCA). Incubate on ice, then centrifuge to pellet cellular debris. The supernatant contains the polyamines.

-

-

Derivatization:

-

Rationale: Polyamines lack a chromophore, making them difficult to detect via UV-Vis. Derivatization adds a chemical group that is easily detectable.

-

Method: Benzoylate the polyamines in the acid extract by adding benzoyl chloride under alkaline conditions (e.g., with NaOH). The reaction is stopped by adding a saturated NaCl solution, and the benzoylated polyamines are extracted into diethyl ether.

-

-

HPLC Analysis:

-

Rationale: To separate and quantify the different polyamines.

-

Method: Evaporate the ether extract to dryness and resuspend in methanol. Inject the sample onto a C18 reverse-phase HPLC column. Elute with a methanol-water gradient and detect the benzoylated polyamines by their absorbance at 254 nm.

-

-

Quantification: Calculate the concentration of this compound and other polyamines by comparing the peak areas from the samples to those of a standard curve generated with known concentrations of polyamine standards.[10]

In Vitro Enzymatic Characterization

While genetic and metabolomic data provide strong in vivo evidence, in vitro assays using purified enzymes are essential to confirm direct catalytic activity and determine kinetic parameters.

Protocol: Homospermidine Synthase (HSS) Activity Assay

-

Enzyme Purification:

-

Rationale: To isolate the enzyme of interest from other cellular components that could interfere with the assay.

-

Method: Clone the hss gene into an expression vector (e.g., with a His-tag). Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA resin).

-

-

Reaction Setup:

-

Rationale: To measure the rate of product formation under controlled conditions.[11]

-

Components: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), substrates (e.g., 2 mM putrescine), and cofactor (e.g., 1 mM NAD⁺).[4]

-

Assay: Equilibrate the reaction mixture at the optimal temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified HSS enzyme.[11]

-

-

Time-Course Analysis:

-

Method: At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding acid (e.g., TCA).[4]

-

-

Product Detection: Analyze the stopped reaction aliquots for the formation of this compound using the HPLC method described in section 3.2.

-

Kinetic Parameter Determination: Determine the initial reaction velocity at various substrate concentrations. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the Kₘ and Vₘₐₓ values for the substrates.

Caption: A logical workflow for the functional characterization of a this compound biosynthesis gene.

Data Summary and Interpretation

Systematic data presentation is crucial for interpreting results. The following tables illustrate how data from the described experiments should be organized.

Table 1: Phenotypic and Metabolomic Analysis of a Putative hss Mutant

| Strain | Relevant Genotype | Growth in Minimal Medium | Intracellular this compound (nmol/mg protein) |

| Wild-Type (WT) | hss⁺ | Normal | 15.2 ± 1.8 |

| Mutant | Δhss | Severely Impaired | Not Detected |

| Rescued Mutant | Δhss + 50 µM sym-HSPD | Normal | 13.9 ± 2.1 |

| Complemented | Δhss + p-hss | Normal | 14.8 ± 1.5 |

Data are representative. This table clearly links the hss gene to both the growth phenotype and the ability to produce this compound.

Table 2: Kinetic Parameters of Purified Homospermidine Synthase (HSS)

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| Rhizobium leguminosarum HSS | Putrescine | 3.0 | 0.5 |

| Thermus thermophilus Dhs | Agmatine | 1.8 | 1.2 |

| Escherichia coli (recombinant) | Putrescine | 2.5 | 2.1 |

This table allows for the direct comparison of enzyme efficiency and substrate affinity from different organisms.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a testament to metabolic diversity and evolutionary innovation. The existence of multiple, distinct pathways—such as the canonical HSS-dependent route, the putative DHS-orthologue pathway, and the novel agmatine-based system in thermophiles—underscores the varied solutions bacteria have evolved to produce this essential polyamine. The methodologies outlined in this guide provide a robust framework for researchers to dissect these pathways in their organisms of interest.

For drug development professionals, the enzymes in these pathways, particularly HSS and its relatives which are absent in humans, represent promising targets for the development of novel, highly specific antimicrobial agents. Future research should focus on the structural characterization of these enzymes to facilitate structure-based drug design, as well as on understanding the regulatory networks that control the expression of these biosynthetic genes in response to environmental cues and during host-pathogen interactions.[12]

References

-

Shaw, F. L., Elliott, K. A., Kinch, L. N., Fuell, C., Phillips, M. A., & Michael, A. J. (2010). Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound. Journal of Biological Chemistry, 285(19), 14711–14723. [Link]

-

Kurihara, S., et al. (2020). Carboxyspermidine Dehydrogenase of Spermidine Biosynthesis from Bacteroides fragilis. The FASEB Journal, 34(S1), 1-1. [Link]

-

Sugiyama, Y., et al. (2016). Carboxyspermidine decarboxylase of the prominent intestinal microbiota species Bacteroides thetaiotaomicron is required for spermidine biosynthesis and contributes to normal growth. Amino Acids, 48(10), 2443–2451. [Link]

-

Deng, Z., et al. (2022). Structure of Clostridium leptum carboxyspermidine decarboxylase and comparison to homologs prevalent within the human gut microbiome. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 336–346. [Link]

-

Han, L., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science Advances, 9(43), eadj6511. [Link]

-

Lee, J., et al. (2023). Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis. Journal of Biological Chemistry, 299(3), 102953. [Link]

-

Lee, J., et al. (2023). Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis. Journal of Biological Chemistry, 299(3), 102953. [Link]

-

Kim, H. S., et al. (2022). Structural analysis of carboxyspermidine dehydrogenase from Helicobacter pylori. Biochemical and Biophysical Research Communications, 635, 210–217. [Link]

-

Deng, Z., et al. (2022). Structure of Clostridium leptum carboxyspermidine decarboxylase and comparison to homologs prevalent within the human gut microbiome. Acta Crystallographica. Section D, Structural Biology, 78(Pt 3), 336–346. [Link]

-

Oshima, T. (2011). A new metabolic pathway for this compound synthesis in an extreme thermophile, Thermus thermophilus. Journal of Biochemistry, 150(5), 481-488. [Link]

-

Hanfrey, C., et al. (2011). Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota. Journal of Biological Chemistry, 286(50), 43301–43312. [Link]

-

Wikipedia contributors. (2023). Homospermidine synthase (spermidine-specific). In Wikipedia, The Free Encyclopedia. [Link]

-

Pegg, A. E. (1983). A rapid nonchromatographic assay for aminopropyltransferases. Analytical Biochemistry, 134(1), 23-27. [Link]

-

Wikipedia contributors. (2023). Homospermidine synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Michael, A. J. (2010). Many Paths to Homospermidine Synthesis. Journal of Biological Chemistry, 285(19), e8-e9. [Link]

-

Hibasami, H., & Pegg, A. E. (1978). Rapid and Convenient Method for the Assay of Aminopropyltransferases. Biochemical Journal, 169(3), 709–712. [Link]

-

International Union of Biochemistry and Molecular Biology. (n.d.). EC 2.5.1.44. In IUBMB Enzyme Nomenclature. [Link]

-

Böttcher, F., Ober, D., & Hartmann, T. (1994). Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation. Canadian Journal of Chemistry, 72(1), 80-85. [Link]

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences, 96(26), 14777–14782. [Link]

-

Srivenugopal, K. S., & Adiga, P. R. (1980). Enzymic synthesis of this compound in Lathyrus sativus (grass pea) seedlings. Biochemical Journal, 190(2), 461–464. [Link]

-

ResearchGate. (n.d.). Biosynthesis of sym. homospermidine. ResearchGate. [Link]

-

ResearchGate. (n.d.). Polyamine biosynthetic pathway in plants. ResearchGate. [Link]

-

Capell, T., et al. (2004). Modulation of the polyamine biosynthetic pathway in transgenic rice confers tolerance to drought stress. Proceedings of the National Academy of Sciences, 101(27), 9909–9914. [Link]

-

Michael, A. J. (2018). Polyamine function in archaea and bacteria. Journal of Biological Chemistry, 293(48), 18693–18701. [Link]

-

Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. Proceedings of the National Academy of Sciences of the United States of America, 96(26), 14777–14782. [Link]

-

Ardanuy, R., et al. (2022). The influence of the polyamine synthesis pathways on Pseudomonas syringae virulence and plant interaction. Microbiology, 168(6). [Link]

-

Wang, Y., et al. (2022). Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis. Journal of Biotechnology, 359, 1-9. [Link]

-

Jiménez-Bremont, J. F., et al. (2022). The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. International Journal of Molecular Sciences, 23(19), 11818. [Link]

-

Liu, S., et al. (2022). Genome-Wide Identification and Functional Analysis of Polyamine Oxidase Genes in Maize Reveal Essential Roles in Abiotic Stress Tolerance. Frontiers in Plant Science, 13, 869913. [Link]

-

The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

-

Kuttan, R., & Radhakrishnan, A. N. (1972). Studies on the biosynthesis of this compound in sandal (Santalum album L.). Biochemical Journal, 127(3), 61P. [Link]

-

Han, L., et al. (2023). A bacterial spermidine biosynthetic pathway via carboxyaminopropylagmatine. Science Advances, 9(43). [Link]

-

San Diego State University. (n.d.). Enzyme Assay Protocol. SDSU. [Link]

-

ResearchGate. (n.d.). Enzyme assay techniques and protocols. ResearchGate. [Link]

-

Kuttan, R., et al. (1971). This compound, a naturally occurring polyamine. Biochemistry, 10(3), 361-365. [Link]

-

Frölich, A. M., et al. (2013). Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis. Plant Physiology, 162(1), 361–373. [Link]

Sources

- 1. Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Many Paths to Homospermidine Synthesis♦: Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Spermidine Biosynthetic Route Is Critical for Growth of Campylobacter jejuni and Is the Dominant Polyamine Pathway in Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. EC 2.5.1.44 [iubmb.qmul.ac.uk]

- 6. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]

- 7. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxyspermidine decarboxylase of the prominent intestinal microbiota species Bacteroides thetaiotaomicron is required for spermidine biosynthesis and contributes to normal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. rsc.org [rsc.org]

- 12. The influence of the polyamine synthesis pathways on Pseudomonas syringae virulence and plant interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of sym-Homospermidine and Spermidine: Structure, Biosynthesis, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes. Among them, spermidine has been extensively studied for its critical roles in eukaryotic cell growth, proliferation, and aging. Its structural isomer, sym-homospermidine, while less ubiquitous, presents a fascinating case of convergent evolution and divergent biological functions, primarily in bacteria and plants. This technical guide provides a comprehensive comparative analysis of this compound and spermidine, delving into their structural distinctions, biosynthetic pathways, and differential biological significance. We will explore their roles in various organisms, their impact on key cellular processes, and the analytical methodologies for their differentiation and quantification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the nuanced world of these vital biomolecules.

Introduction: The Polyamines—A Class of Essential Bioregulators

Polyamines, such as spermidine and its structural isomer this compound, are aliphatic polycations found in virtually all living cells.[1] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating a wide array of cellular functions.[2][3] Spermidine is a well-established, essential polyamine in eukaryotes, implicated in processes ranging from DNA stabilization and gene expression to autophagy and aging.[4][5][6] In contrast, this compound is predominantly found in bacteria and plants, where it plays distinct and sometimes overlapping roles.[1] Understanding the subtle yet significant differences between these two molecules is crucial for a complete picture of polyamine biology and for harnessing their therapeutic potential.

Structural and Chemical Properties: A Subtle Difference with Profound Implications

The key distinction between spermidine and this compound lies in the arrangement of their carbon backbones.

-

Spermidine: An asymmetrical triamine with the chemical structure NH₂–(CH₂)₃–NH–(CH₂)₄–NH₂. It consists of a propylamine group linked to a butylamine moiety.

-

This compound: A symmetrical triamine with the chemical structure NH₂–(CH₂)₄–NH–(CH₂)₄–NH₂.[7] It is formed by two butylamine groups linked by a secondary amine.

This seemingly minor structural variance has significant consequences for their three-dimensional conformation, charge distribution, and ultimately, their interaction with biological targets.

| Feature | Spermidine | This compound |

| Chemical Formula | C₇H₁₉N₃ | C₈H₂₁N₃ |

| Molar Mass | 145.25 g/mol | 159.28 g/mol |

| Structure | Asymmetrical (propyl-butyl) | Symmetrical (butyl-butyl) |

| Primary Distribution | Eukaryotes, Bacteria, Archaea | Bacteria, Plants |

Biosynthesis: Convergent and Divergent Evolutionary Pathways

The biosynthetic routes to spermidine and this compound are distinct, reflecting their different evolutionary origins and the specific enzymatic machinery of various organisms.

Spermidine Biosynthesis: A Conserved Pathway in Eukaryotes

In eukaryotes, spermidine synthesis is a well-characterized pathway that begins with the diamine putrescine.[3]

-

S-adenosylmethionine (SAM) Decarboxylation: S-adenosylmethionine decarboxylase (SAMDC) removes the carboxyl group from SAM to produce decarboxylated SAM (dcSAM), the aminopropyl group donor.

-

Aminopropyl Group Transfer: Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine, yielding spermidine.[8]

Some bacteria also utilize this canonical pathway.[9] However, alternative pathways exist in other bacteria.[10]

This compound Biosynthesis: A Bacterial and Plant Specialty

The synthesis of this compound primarily occurs through two distinct, evolutionarily unrelated pathways.

-

Homospermidine Synthase (HSS) Pathway: Predominantly found in bacteria, this pathway utilizes two molecules of putrescine.[11] The enzyme homospermidine synthase (HSS) catalyzes the condensation of two putrescine molecules to form this compound.[11][12] This enzyme is also found in some viruses.[1]

-

Deoxyhypusine Synthase (DHS)-like Pathway: In some plants, this compound is synthesized via an enzyme that is evolutionarily related to deoxyhypusine synthase.[1][13] This pathway is particularly important for the production of certain secondary metabolites like pyrrolizidine alkaloids.[13]

The biosynthesis of this compound in sandal (Santalum album L.) has been shown to utilize arginine as a more effective precursor than ornithine.[7][14] The proposed mechanism involves the formation of a Schiff base between putrescine and γ-aminobutyraldehyde, followed by reduction.[7][14]

Diagram: Biosynthetic Pathways

Caption: Biosynthetic pathways of Spermidine and this compound.

Differential Biological Significance: A Tale of Two Isomers

While both molecules are vital for cellular function, their specific roles often diverge based on the organism and cellular context.

Spermidine: The Eukaryotic Workhorse

Spermidine's functions in eukaryotes are extensive and well-documented.

-

Cell Growth and Proliferation: Spermidine is essential for cell growth and proliferation.[6][15] It stabilizes DNA and RNA structures, participates in transcription and translation, and modulates enzyme activities.[4][5]

-

Autophagy Induction: A key role of spermidine is the induction of autophagy, a cellular recycling process that removes damaged organelles and protein aggregates.[4][5][15] This function is central to its anti-aging effects.[2][16]

-

Anti-inflammatory and Antioxidant Properties: Spermidine exhibits potent anti-inflammatory and antioxidant effects, contributing to its protective roles in various age-related diseases.[2][4]

-

Cardioprotection and Neuroprotection: Studies have shown that spermidine supplementation can protect the heart from aging, improve cardiovascular health, and may delay neurodegeneration.[4][17][18][19]

-

Fertility: Spermidine plays a role in both male and female fertility.[17][20]

This compound: A Key Player in Bacteria and Plants

The biological significance of this compound is most prominent in the bacterial and plant kingdoms.

-

Bacterial Growth and Development: In many bacteria, particularly α-Proteobacteria, this compound is the predominant polyamine and is essential for normal growth.[1] It can often be functionally replaced by spermidine, suggesting some overlap in their roles in supporting bacterial proliferation.[1]

-

Nitrogen Fixation: In nitrogen-fixing bacteria (rhizobia), this compound is crucial for the symbiotic relationship with leguminous plants.[9]

-

Plant Growth and Stress Response: In plants, this compound is involved in various developmental processes and responses to environmental stresses such as drought and salinity.[17]

-

Precursor for Secondary Metabolites: As mentioned earlier, this compound serves as a precursor for the biosynthesis of pyrrolizidine alkaloids in certain plants, which are important for chemical defense.[13]

-

Biofilm Formation: Polyamines, including this compound, are implicated in bacterial biofilm formation, a critical aspect of bacterial survival and pathogenesis.[21]

A study on Escherichia coli auxotrophs showed that while this compound could be taken up by the cells, it was less effective than spermidine in stimulating growth.[22]

Comparative Effects on Cellular Processes

| Cellular Process | Spermidine | This compound |

| Cell Proliferation | Essential for eukaryotic cell growth.[6][15] | Supports growth in many bacteria.[1] |

| Nucleic Acid Stability | Stabilizes DNA and RNA.[4][5] | Likely contributes to nucleic acid stability in bacteria. |

| Autophagy | Potent inducer in eukaryotes.[4][5][15] | Role in autophagy is not well-established. |

| Stress Response | Protects against oxidative and other cellular stresses.[15] | Implicated in plant stress tolerance.[17] |

| Nitrogen Fixation | Not directly involved. | Crucial for symbiotic nitrogen fixation in rhizobia.[9] |

| Secondary Metabolism | Not a primary precursor. | Precursor for pyrrolizidine alkaloids in some plants.[13] |

Analytical Methodologies for Differentiation and Quantification

Accurate differentiation and quantification of spermidine and this compound are essential for studying their distinct biological roles. Due to their structural similarity, chromatographic separation is necessary.

High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation is typically achieved using a reversed-phase C18 column.

Experimental Protocol: HPLC Analysis of Polyamines

Objective: To separate and quantify spermidine and this compound in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, plant extract)

-

Perchloric acid (PCA)

-

o-Phthalaldehyde (OPA) derivatization reagent

-

HPLC system with a C18 reversed-phase column and fluorescence detector

-

Spermidine and this compound standards

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample in cold PCA.

-

Centrifuge to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Mix an aliquot of the supernatant with the OPA derivatization reagent.

-

Allow the reaction to proceed for a defined time at a specific temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Elute with a suitable mobile phase gradient.

-

-

Quantification:

-

Create a standard curve using known concentrations of derivatized spermidine and this compound standards.

-

Determine the concentration of each polyamine in the sample by comparing its peak area to the standard curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high specificity and sensitivity for polyamine analysis, often without the need for derivatization.[26][27]

-

Principle: Separation is achieved by liquid chromatography, followed by detection using a mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Detection: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides excellent selectivity and quantification.[26]

Diagram: Analytical Workflow

Sources

- 1. Evolution and Multifarious Horizontal Transfer of an Alternative Biosynthetic Pathway for the Alternative Polyamine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oriherb.com [oriherb.com]

- 6. The longevity factor spermidine is part of a highly heritable complex erythrocyte phenotype associated with longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the biosynthesis of this compound in sandal (Santalum album L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. New routes for spermine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homospermidine synthase - Wikipedia [en.wikipedia.org]

- 12. Homospermidine synthase (spermidine-specific) - Wikipedia [en.wikipedia.org]